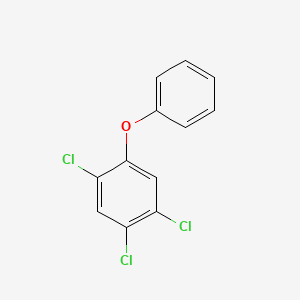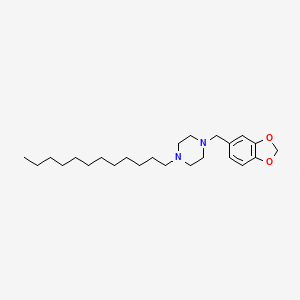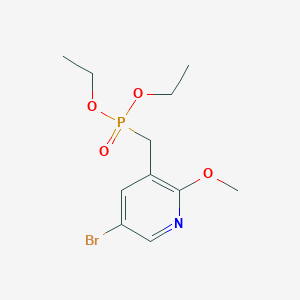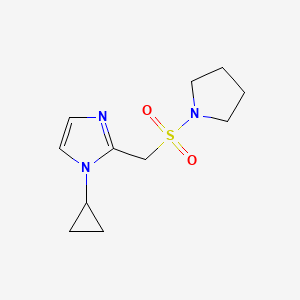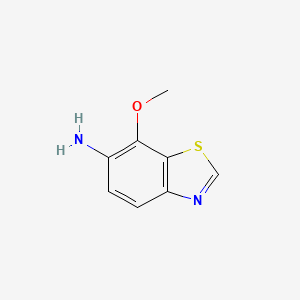![molecular formula C8H3Br2NO3 B13944313 5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)
5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with a molecular formula of C8H2Br2N2O3 This compound is part of the oxazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the bromination of 1H-benzo[d][1,3]oxazine-2,4-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the bromination process to achieve high yields and purity, possibly using continuous flow reactors or other advanced techniques to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is not fully understood. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, its anticancer properties may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione: A similar compound with a single bromine atom, which may have different reactivity and applications.
5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione: Another derivative with a nitro group instead of bromine, which can exhibit different chemical and biological properties.
Uniqueness
5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and potential applications. The dual bromination can enhance its ability to participate in various chemical reactions and may also impact its biological activities.
Properties
Molecular Formula |
C8H3Br2NO3 |
|---|---|
Molecular Weight |
320.92 g/mol |
IUPAC Name |
5,7-dibromo-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H3Br2NO3/c9-3-1-4(10)6-5(2-3)11-8(13)14-7(6)12/h1-2H,(H,11,13) |
InChI Key |
ODHPHGCLQNAIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)OC2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


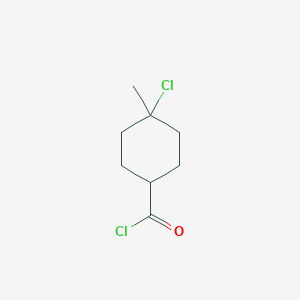

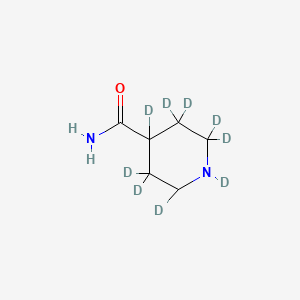
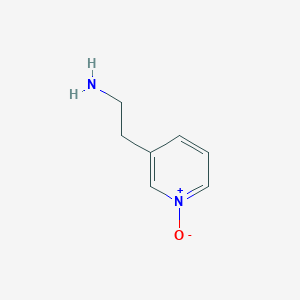
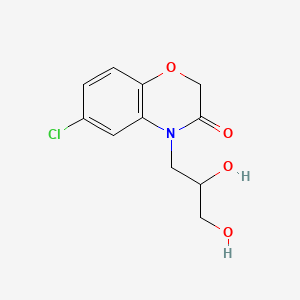
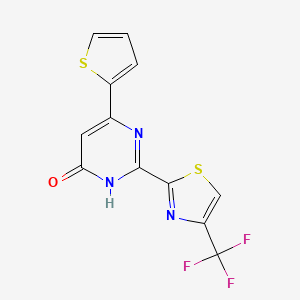
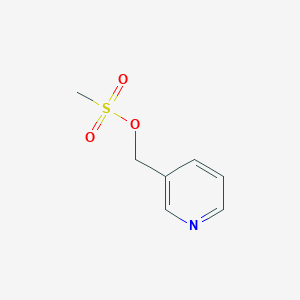
![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
